

Foreword: The Imperative of Precise Solubility Data in Modern Analytical Science

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Compound of Interest

Compound Name: Pirimiphos Ethyl-d10

Cat. No.: B13842143

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In the realm of quantitative analysis, particularly in fields such as environmental monitoring, food safety, and drug metabolism studies, the use of isotopically labeled internal standards is the cornerstone of accurate and reliable data. **Pirimiphos Ethyl-d10**, the deuterated analog of the organothiophosphate insecticide Pirimiphos Ethyl, serves this critical role. Its function is to mimic the analyte of interest through extraction and analytical processes, thereby correcting for variations in sample preparation and instrument response. The efficacy of such an internal standard is, however, fundamentally dependent on its complete dissolution in the solvents used for stock solutions, calibration standards, and sample matrices.

This guide provides a comprehensive exploration of the solubility of **Pirimiphos Ethyl-d10** in two of the most common organic solvents in analytical chemistry: methanol and acetonitrile. While specific high-concentration solubility data for this deuterated standard is not widely published, this document synthesizes available information on the parent compound, explains the governing physicochemical principles, and, most critically, provides a robust, field-proven experimental protocol for determining its equilibrium solubility. This protocol is designed as a self-validating system, empowering researchers to generate the precise data required for their specific applications, thereby upholding the highest standards of scientific integrity.

Physicochemical Profile: Pirimiphos Ethyl-d10

Understanding the physicochemical properties of a compound is essential for predicting its solubility behavior. **Pirimiphos Ethyl-d10** shares a nearly identical structure with its non-deuterated counterpart, with the primary difference being the substitution of ten hydrogen atoms with deuterium on the two ethoxy groups. This substitution results in a slightly higher molecular weight but is not expected to significantly alter its fundamental solubility in organic solvents.

Table 1: Physicochemical Properties of **Pirimiphos Ethyl-d10** and Pirimiphos Ethyl

Property	Pirimiphos Ethyl-d10	Pirimiphos Ethyl (unlabeled)	Data Source(s)
CAS Number	2733969-27-0	23505-41-1	[1][2]
Molecular Formula	C ₁₃ H ₁₄ D ₁₀ N ₃ O ₃ PS	C ₁₃ H ₂₄ N ₃ O ₃ PS	
Molecular Weight	343.45 g/mol	333.39 g/mol	[1][2]
Physical Form	Neat / Straw-colored liquid	Straw-colored liquid	[1][2]
log Kow (Octanol-Water)	Not specified	~5.0	[2]
Water Solubility	Not specified	2.3 mg/L at 25 °C	[2]

The high log Kow value of the parent compound indicates strong lipophilicity, which logically predicts high solubility in organic solvents like methanol and acetonitrile. Indeed, Pirimiphos-methyl, a closely related compound, is described as miscible with most organic solvents.[3] Furthermore, commercial suppliers offer Pirimiphos Ethyl solutions in acetonitrile and methanol at concentrations of 100 µg/mL, confirming its solubility at these levels.[4][5]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the Saturation Shake-Flask Method. This method, endorsed by authorities such as the United States Pharmacopeia (USP), involves generating a saturated solution in equilibrium with an

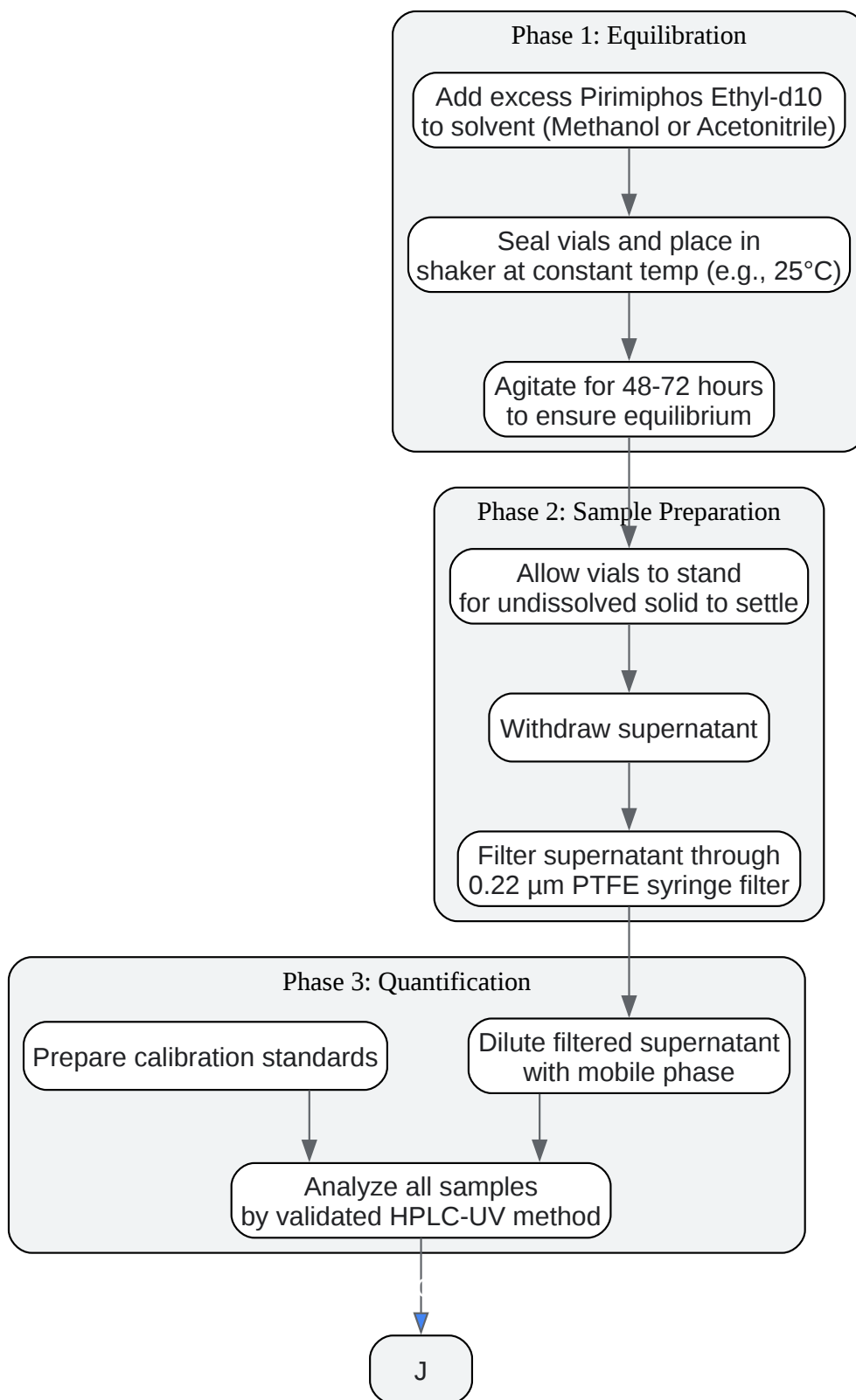
excess of the solid solute at a constant temperature.[4][6] The concentration of the solute in the clear, saturated supernatant is then determined using a validated analytical technique.

The following protocol is a self-validating system designed to produce accurate and reproducible solubility data for **Pirimiphos Ethyl-d10**.

Causality in Experimental Design

The choice of the shake-flask method is deliberate. Unlike kinetic or apparent solubility methods, this approach ensures that the system reaches thermodynamic equilibrium, providing a true measure of the maximum amount of solute a solvent can hold under specified conditions. The extended equilibration time (48-72 hours) is critical to overcome any kinetic barriers to dissolution. The subsequent quantification by High-Performance Liquid Chromatography (HPLC) with UV detection is selected for its specificity, precision, and wide availability, ensuring that the measured concentration is solely that of **Pirimiphos Ethyl-d10**.

Diagram: Overall Workflow for Solubility Determination



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Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Reagents:

- **Pirimiphos Ethyl-d10** (as neat material)
- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- HPLC-grade water
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringes (glass or polypropylene)
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)
- HPLC system with UV detector, C18 column (e.g., 250 x 4.6 mm, 5 μm)

Protocol Steps:

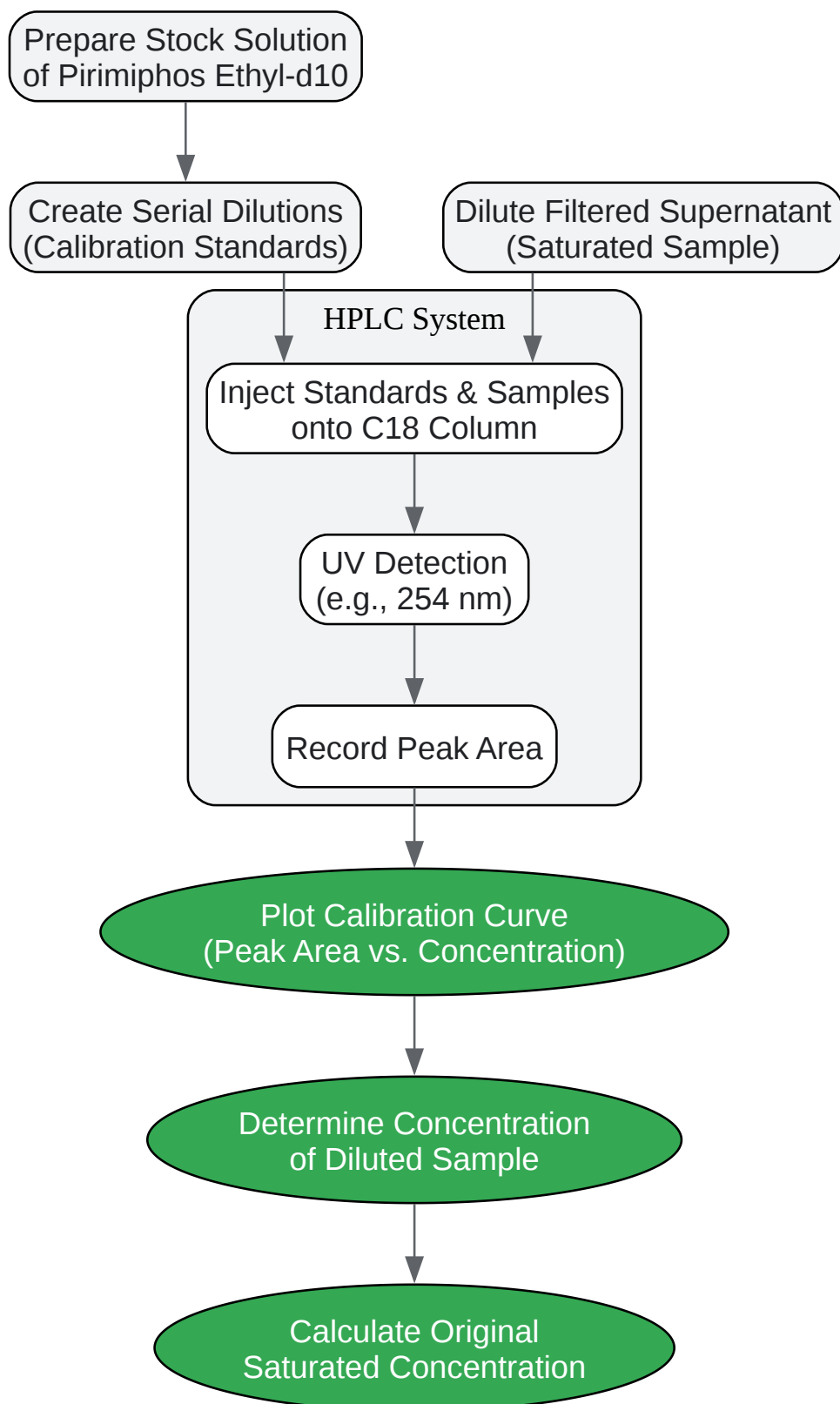
- Preparation of Solvent Systems:
 - Prepare three replicate vials for each solvent (methanol and acetonitrile).
 - Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to each of the three vials.
- Creation of Saturated Solution:
 - Weigh an amount of **Pirimiphos Ethyl-d10** that is clearly in excess of what is expected to dissolve. A starting point of ~50-100 mg per 5 mL of solvent is recommended. Add the

weighed compound to each vial. The key is to ensure a visible amount of undissolved solid remains at the end of the equilibration period.

- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).
 - Agitate the vials at a moderate speed (e.g., 150 rpm) for a minimum of 48 hours. A 72-hour period is recommended to ensure thermodynamic equilibrium is reached.[7]
- Sample Preparation for Analysis:
 - After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 2 hours at the same constant temperature to allow the excess solid to sediment.
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles that could otherwise falsely elevate the measured concentration.
- Analytical Quantification (HPLC-UV):
 - Method Validation: The analytical method must be validated for linearity, accuracy, and precision. A validated method for the closely related Pirimiphos-methyl uses a C18 column with an acetonitrile:water (85:15 v/v) mobile phase and UV detection at 254 nm.[5] This serves as an excellent starting point for method development for **Pirimiphos Ethyl-d10**.
 - Calibration: Prepare a series of calibration standards of **Pirimiphos Ethyl-d10** in the mobile phase, covering a range that will bracket the expected concentration of the saturated solution.
 - Sample Analysis: Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the calibration range.

- Inject the prepared standards and diluted samples onto the HPLC system and record the peak areas.

Diagram: HPLC Quantification Workflow



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Caption: The analytical workflow for quantifying dissolved **Pirimiphos Ethyl-d10**.

Data Analysis and Reporting

- **Construct Calibration Curve:** Plot the peak area of the standards against their known concentrations (mg/mL). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2), which should be ≥ 0.995 for a valid curve.
- **Calculate Sample Concentration:** Use the regression equation to calculate the concentration of the diluted supernatant sample from its measured peak area.
- **Determine Solubility:** Account for the dilution factor to determine the concentration of the original, undiluted supernatant. This value represents the equilibrium solubility.

$$\text{Solubility (mg/mL)} = \text{Concentration of diluted sample (mg/mL)} \times \text{Dilution Factor}$$

- **Report Results:** The final solubility should be reported as the mean and standard deviation of the three replicate measurements for each solvent, along with the temperature at which the determination was made (e.g., Solubility in Methanol at 25°C = X.XX ± Y.YY mg/mL).

Conclusion: Empowering Research Through Foundational Data

While published quantitative solubility data for **Pirimiphos Ethyl-d10** in methanol and acetonitrile is scarce, its chemical nature strongly suggests high solubility. This guide has provided the theoretical grounding and, more importantly, a detailed, actionable protocol based on the authoritative shake-flask method to empower researchers to determine this critical parameter. By following this robust methodology, scientists and drug development professionals can generate reliable, in-house data, ensuring the accuracy of their stock standards and the overall integrity of their analytical results. This foundational knowledge is indispensable for the development of sensitive and reproducible methods for the analysis of Pirimiphos Ethyl and related compounds.

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